Aredia
Aredia
Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation.
An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
See also: Pamidronic Acid (has active moiety).
An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
See also: Pamidronic Acid (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
109552-15-0
VCID:
VC0001733
InChI:
InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2
SMILES:
C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+]
Molecular Formula:
C3H9NNa2O7P2
Molecular Weight:
279.03 g/mol
Aredia
CAS No.: 109552-15-0
Cat. No.: VC0001733
Molecular Formula: C3H9NNa2O7P2
Molecular Weight: 279.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation. An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies. See also: Pamidronic Acid (has active moiety). |
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CAS No. | 109552-15-0 |
Molecular Formula | C3H9NNa2O7P2 |
Molecular Weight | 279.03 g/mol |
IUPAC Name | disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate |
Standard InChI | InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2 |
Standard InChI Key | CEYUIFJWVHOCPP-UHFFFAOYSA-L |
SMILES | C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+] |
Canonical SMILES | C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
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